Lithium borate

Description

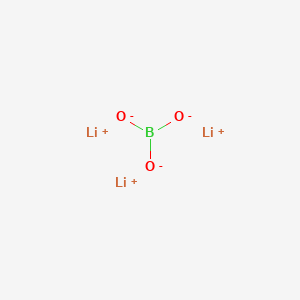

Structure

2D Structure

Properties

IUPAC Name |

trilithium;borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.3Li/c2-1(3)4;;;/q-3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUWBIIVUYSTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].B([O-])([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BLi3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926674 | |

| Record name | Trilithium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12676-27-6, 1303-94-2 | |

| Record name | Boric acid, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilithium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lithium Metaborate from Lithium Carbonate and Boric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lithium metaborate (B1245444) (LiBO₂) from lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃). It covers the fundamental chemical principles, detailed experimental protocols for synthesis and purification, and thorough characterization of the final product. This document is intended to serve as a practical resource for professionals in research and development who require high-purity lithium metaborate for various applications, including its use as a flux in sample preparation for analytical techniques.

Introduction

Lithium metaborate is an inorganic salt with significant applications in analytical chemistry, particularly as a fluxing agent in X-ray fluorescence (XRF) and inductively coupled plasma (ICP) spectroscopy.[1][2][3] Its ability to dissolve a wide range of acidic oxides makes it an invaluable tool for the preparation of glass beads for analysis.[4] The synthesis of lithium metaborate from lithium carbonate and boric acid is a common and cost-effective method. This guide details the solid-state reaction, which is the most prevalent synthesis route.

The overall chemical reaction for the synthesis is as follows:

Li₂CO₃ + 2H₃BO₃ → 2LiBO₂ + CO₂ + 3H₂O [1]

This reaction proceeds at elevated temperatures, leading to the formation of lithium metaborate with the evolution of carbon dioxide and water vapor.

Physicochemical Properties of Reactants and Product

A summary of the key physicochemical properties of the reactants and the final product is presented in the table below for easy reference.

| Property | Lithium Carbonate (Li₂CO₃) | Boric Acid (H₃BO₃) | Lithium Metaborate (LiBO₂) |

| Molar Mass | 73.89 g/mol | 61.83 g/mol | 49.75 g/mol [4] |

| Appearance | White powder | White crystalline solid | White hygroscopic monoclinic crystals[4] |

| Melting Point | 723 °C | 170.9 °C (decomposes) | 849 °C[4] |

| Density | 2.11 g/cm³ | 1.435 g/cm³ | 2.223 g/cm³[4] |

| Solubility in Water | 1.54 g/100 mL (0 °C), 0.72 g/100 mL (100 °C) | 2.52 g/100 mL (0 °C), 27.6 g/100 mL (100 °C) | 2.57 g/100 mL (20 °C), 11.8 g/100 mL (80 °C)[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of lithium metaborate.

Synthesis of Lithium Metaborate via Solid-State Reaction

The solid-state reaction is a straightforward and widely used method for preparing lithium metaborate.

Materials and Equipment:

-

Lithium Carbonate (Li₂CO₃), high purity

-

Boric Acid (H₃BO₃), high purity

-

Mortar and pestle (agate or alumina)

-

High-temperature furnace

-

Platinum, nickel, or molybdenum gold crucible[1]

-

Analytical balance

Procedure:

-

Stoichiometric Calculation: Calculate the required masses of lithium carbonate and boric acid based on a 1:2 molar ratio. For example, to synthesize 10 g of lithium metaborate (0.201 mol), you would need 7.42 g (0.1005 mol) of lithium carbonate and 12.43 g (0.201 mol) of boric acid.

-

Mixing of Reactants: Accurately weigh the calculated amounts of lithium carbonate and boric acid. Thoroughly grind and mix the reactants in a mortar and pestle to ensure a homogeneous mixture. Proper mixing is crucial for the reaction to go to completion.

-

Heating Protocol:

-

Transfer the powdered mixture to a suitable crucible (platinum is recommended).

-

Place the crucible in a high-temperature furnace.

-

Heat the mixture gradually to a temperature between 900-1000°C.[1] A slow heating rate is recommended to control the release of water and carbon dioxide.

-

Hold the temperature at 900-1000°C until the evolution of water vapor and carbon dioxide ceases and the melt becomes clear and transparent.[1] The duration of this step will depend on the scale of the reaction.

-

-

Cooling and Solidification:

-

Once the reaction is complete, carefully remove the crucible from the furnace.

-

Pour the molten lithium metaborate into a pre-heated mold made of a non-reactive material (e.g., graphite (B72142) or a suitable metal).

-

Allow the melt to cool and solidify at room temperature.

-

-

Crushing: The resulting solid is a brittle glass. Crush the solidified lithium metaborate into a coarse powder using a mortar and pestle.

Purification by Recrystallization

For applications requiring high purity, the synthesized lithium metaborate can be further purified by recrystallization from water.

Materials and Equipment:

-

Crude lithium metaborate

-

Deionized water

-

Beakers and Erlenmeyer flasks

-

Heating plate with magnetic stirring

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Dissolution: Dissolve the crushed crude lithium metaborate in a minimum amount of hot deionized water (around 80°C) with continuous stirring to create a saturated solution.[4]

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

-

Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

-

Drying: Dry the purified lithium metaborate crystals in an oven at a temperature below its melting point, for example, at 120°C, until a constant weight is achieved.

Characterization of Lithium Metaborate

Proper characterization is essential to confirm the identity and purity of the synthesized lithium metaborate.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phase of the synthesized material. The XRD pattern of crystalline lithium metaborate will show characteristic peaks. A typical XRD pattern for dry lithium metaborate exhibits distinct but relatively broad peaks, which can be indicative of a semi-crystalline structure.[5] Exposure to moisture can lead to a more amorphous pattern.[6]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of lithium metaborate will show characteristic absorption bands corresponding to the B-O vibrations.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1360 | B-O stretching in BO₃ units | [7] |

| ~1074 | B-O stretching in BO₄ units | [7] |

| ~800 | B-O-B bending vibration | [7] |

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the synthesized lithium metaborate. The TGA curve for pure, anhydrous lithium metaborate is expected to be stable up to its melting point. A slight weight loss may be observed at very high temperatures (above 1020°C) due to volatilization.[8] The presence of a significant weight loss below 500°C can indicate the hygroscopic nature of the sample and the presence of absorbed water.[8]

Workflow and Process Diagrams

To visualize the experimental and logical flows, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the synthesis of crude lithium metaborate.

Caption: Workflow for the purification of lithium metaborate.

Caption: Workflow for the characterization of lithium metaborate.

Conclusion

The synthesis of lithium metaborate from lithium carbonate and boric acid via a solid-state reaction is a robust and scalable method for producing this important analytical reagent. By following the detailed protocols outlined in this guide, researchers can reliably synthesize and purify high-quality lithium metaborate. The characterization techniques described provide the necessary tools to verify the identity and purity of the final product, ensuring its suitability for demanding applications in research and analysis.

References

- 1. Page loading... [guidechem.com]

- 2. Pure Lithium Metaborate for Wet Chemistry [xrfscientific.com]

- 3. azom.com [azom.com]

- 4. Lithium metaborate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Anhydrous Lithium Borates

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of anhydrous lithium borates is paramount for harnessing their unique properties. This technical guide provides an in-depth exploration of the atomic arrangement of these materials, detailing their synthesis, characterization, and the critical relationship between structure and function.

Anhydrous lithium borates are a class of inorganic compounds with diverse applications, notably in the field of nonlinear optics (NLO). Their crystalline architecture, characterized by the arrangement of lithium cations and borate (B1201080) anionic groups, dictates their physical and chemical properties. This guide summarizes the crystallographic data of key anhydrous lithium borates, outlines the experimental methodologies for their preparation and analysis, and visually represents the logical connections between their structural features and functional properties.

Crystallographic Data of Anhydrous Lithium Borates

The crystal structures of several anhydrous lithium borates have been extensively studied. The following tables summarize the key crystallographic data for some of the most prominent members of this family, including lithium metaborate (B1245444) (LiBO₂), lithium tetraborate (B1243019) (Li₂B₄O₇), lithium triborate (LiB₃O₅), and the more complex lithium borates Li₃B₁₁O₁₈ and Li₆B₄O₉.

Table 1: Crystallographic Data for α-Lithium Metaborate (α-LiBO₂) and γ-Lithium Metaborate (γ-LiBO₂)[1]

| Formula | Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Calculated Density (g/cm³) |

| LiBO₂ | α | Monoclinic | P2₁/c | 5.8473(10) | 4.3513(6) | 6.4557(10) | 115.08(1) | 4 | 2.18 |

| LiBO₂ | γ | Tetragonal | I-42d | 4.1961 | 4.1961 | 6.5112 | 90 | - | 2.882 |

Table 2: Crystallographic Data for Lithium Tetraborate (Li₂B₄O₇)[2]

| Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z | Calculated Density (g/cm³) |

| Li₂B₄O₇ | Tetragonal | I4₁cd | 9.479 | 9.479 | 10.286 | 8 | 2.44 |

Table 3: Crystallographic Data for Lithium Triborate (LiB₃O₅)[3][4]

| Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z | Calculated Density (g/cm³) |

| LiB₃O₅ | Orthorhombic | Pna2₁ | 8.446 | 7.38 | 5.13 | 2 | 2.47 |

Table 4: Crystallographic Data for Li₃B₁₁O₁₈ and Li₆B₄O₉[5][6][7]

| Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Li₃B₁₁O₁₈ | Monoclinic | P2₁/c | 17.7607(8) | 7.7737(4) | 9.6731(4) | 100.906(4) | 4 |

| Li₆B₄O₉ | Monoclinic | P2₁/n | 3.31913(15) | 23.361(2) | 9.1582(4) | 92.650(4) | - |

Experimental Protocols

The synthesis of high-quality single crystals is crucial for accurate structural determination and for the fabrication of optical devices. The following sections detail common experimental protocols for the synthesis and characterization of anhydrous lithium borates.

Synthesis Methodologies

1. Solid-State Reaction

This method is widely used for the synthesis of polycrystalline borate materials.

-

Precursors: High-purity lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃) are typically used as starting materials.

-

Procedure:

-

The precursors are weighed in stoichiometric ratios.

-

The powders are thoroughly mixed and ground in an agate mortar to ensure homogeneity.

-

The mixture is placed in a platinum crucible.

-

The crucible is heated in a furnace to a specific temperature, typically around 750°C for the synthesis of LiB₃O₅.[4] The heating profile often involves a slow ramp rate to allow for gradual decomposition and reaction.

-

The mixture is held at the target temperature for several hours to ensure complete reaction.

-

The furnace is then cooled down to room temperature. The cooling rate can influence the crystallinity and phase purity of the final product.

-

2. Flux Growth Method

The flux growth method is particularly suitable for growing large, high-quality single crystals. This technique involves dissolving the desired material in a molten salt (the flux) and then slowly cooling the solution to induce crystallization.

-

Materials: Solute (e.g., a stoichiometric mixture of Li₂O and B₂O₃) and a suitable flux. The choice of flux is critical and should have a low melting point, low viscosity, and should not react with the crucible or incorporate into the crystal lattice.

-

Procedure:

-

The solute and flux are mixed in a specific ratio (e.g., 1:10 to 1:100) and placed in a stable crucible (e.g., platinum).[8]

-

The crucible is heated in a programmable furnace to a temperature above the melting point of the flux to form a homogeneous solution.[8][9]

-

The furnace is held at this temperature for a period to ensure complete dissolution.[9]

-

The solution is then slowly cooled at a controlled rate (e.g., 0.1-10°C per hour).[8] This slow cooling allows for the nucleation and growth of large single crystals.

-

Once the desired temperature is reached, the crystals are separated from the solidified flux. This can be achieved by dissolving the flux in a suitable solvent that does not affect the crystals or by mechanical separation.[8]

-

3. Czochralski Method

The Czochralski (CZ) method is an industrial technique for growing large, high-quality single crystals from a melt. It is particularly used for materials like lithium tetraborate.

-

Apparatus: A Czochralski crystal puller equipped with a resistance or radio-frequency (RF) heater, a crucible (typically platinum), a seed crystal holder, and a mechanism for pulling and rotating the seed.

-

Procedure:

-

A stoichiometric mixture of the starting materials is melted in the crucible.

-

A seed crystal of the desired orientation is lowered until it just touches the surface of the melt.

-

The temperature is carefully controlled to allow the seed to partially melt and establish a stable interface with the melt.

-

The seed is then slowly pulled upwards while being rotated. The melt solidifies on the seed, and a single crystal boule grows with the same crystallographic orientation as the seed.

-

The pulling rate and rotation speed are critical parameters that control the diameter and quality of the growing crystal.

-

Characterization Techniques

1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise crystal structure of a material.

-

Procedure:

-

A small, high-quality single crystal is mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.

-

The collected data is then processed to determine the unit cell parameters, space group, and the positions of all atoms within the crystal lattice.

-

2. Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to determine lattice parameters.

-

Procedure:

-

A finely ground powder of the material is placed in a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer.

-

The detector scans through a range of angles (2θ) to record the diffraction pattern.

-

The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline phases present. The positions of the diffraction peaks are used to determine the lattice parameters, and the relative intensities can be used for quantitative phase analysis. The analysis is often performed using a Rigaku-Ultima IV powder XRD spectrometer with Cu Kα radiation (λ = 1.54178 Å).[10][11][12]

-

Structure-Property Relationships

The arrangement of atoms in the crystal lattice of anhydrous lithium borates has a profound impact on their properties, particularly their nonlinear optical (NLO) behavior. The fundamental building blocks of borate structures are BO₃ triangles and BO₄ tetrahedra. The presence, arrangement, and connectivity of these units are key to understanding their NLO response.

Caption: Relationship between borate crystal structure and NLO properties.

The presence of π-conjugated systems in the BO₃ triangular groups is a significant contributor to the large second-order NLO responses observed in many borate crystals.[13][14] Materials with a high density of these planar BO₃ groups and a non-centrosymmetric crystal structure are often excellent candidates for second-harmonic generation (SHG), a key NLO process.[13][14] Conversely, the presence of BO₄ tetrahedra, while breaking the planarity, can contribute to a wider transparency range, particularly in the ultraviolet (UV) region.[3] The specific arrangement and linking of these borate units into rings, chains, or frameworks ultimately determine the overall symmetry of the crystal and, consequently, its NLO activity. For a material to exhibit second-order NLO effects, its crystal structure must lack a center of inversion.[14] The inherent versatility of boron-oxygen bonding allows for the formation of a wide variety of acentric structures, making borates a rich family of materials for NLO applications.[14]

References

- 1. Crystallographic data about hydrated and anhydrous lithium monoborates | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. mdpi.com [mdpi.com]

- 4. journalssystem.com [journalssystem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystal structures of Li6B4O9 and Li3B11O18 and application of the dimensional reduction formalism to lithium borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Flux method - Wikipedia [en.wikipedia.org]

- 10. Structural Elucidation of Lithium Borate Glasses Using XRD, FTIR, and EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. betzler.physik.uni-osnabrueck.de [betzler.physik.uni-osnabrueck.de]

An In-depth Technical Guide to Lithium Borate Glass for Solid-State Battery Electrolytes

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lithium borate (B1201080) glass systems as solid-state electrolytes for next-generation lithium batteries. This document delves into the synthesis, characterization, and performance of these materials, offering detailed experimental protocols and a summary of key performance data. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced energy storage solutions.

Introduction to Lithium Borate Glass Electrolytes

This compound (Li₂O-B₂O₃) glasses are a class of inorganic solid electrolytes that have garnered significant interest for all-solid-state lithium batteries. Their appeal lies in several key properties, including their good ionic conductivity, wide electrochemical stability window, and the amorphous and isotropic nature of glass which can help mitigate issues related to grain boundaries found in crystalline electrolytes.[1][2] The disordered structure of glass can provide a continuous pathway for lithium-ion migration, which is crucial for efficient battery performance.[3]

The ionic conductivity in this compound glasses is intricately linked to their atomic structure. The addition of lithium oxide (Li₂O) to boric oxide (B₂O₃) modifies the borate network. Initially, the network consists primarily of trigonal BO₃ units. As Li₂O is introduced, it causes a conversion of some BO₃ units into tetrahedral BO₄⁻ units, creating charge-compensating Li⁺ ions that are mobile. With further increases in Li₂O content, non-bridging oxygens (NBOs) are formed, which also play a crucial role in the ionic conduction mechanism.[2] This phenomenon, often referred to as the "boron anomaly," leads to a non-linear variation in ionic conductivity with changing Li₂O concentration.[1]

Synthesis of this compound Glass

The most common and straightforward method for synthesizing this compound glass is the melt-quenching technique . This process involves melting the precursor materials at high temperatures to form a homogenous liquid, followed by rapid cooling to prevent crystallization and form an amorphous solid.[4][5]

Experimental Protocol: Melt-Quenching Synthesis

Materials and Equipment:

-

Lithium carbonate (Li₂CO₃) or Lithium oxide (Li₂O) (high purity)

-

Boric acid (H₃BO₃) or Boron oxide (B₂O₃) (high purity)

-

Platinum or alumina (B75360) crucible

-

High-temperature furnace (capable of reaching at least 1000 °C)

-

Stainless steel or copper plates for quenching

-

Mortar and pestle (agate or alumina)

-

Glovebox with an inert atmosphere (e.g., argon) for handling hygroscopic materials

Procedure:

-

Precursor Preparation: Accurately weigh the desired molar ratios of the precursor powders (e.g., Li₂CO₃ and H₃BO₃).

-

Mixing: Thoroughly mix the powders using a mortar and pestle to ensure homogeneity.

-

Melting: Transfer the mixed powder into a crucible and place it in a high-temperature furnace.

-

Heat the crucible to a temperature in the range of 900-1100 °C. The exact temperature will depend on the specific composition.

-

Hold the melt at this temperature for a sufficient time (typically 30-60 minutes) to ensure a homogeneous liquid is formed.

-

-

Quenching: Rapidly cool the molten glass to room temperature. This can be achieved by:

-

Pouring the melt onto a pre-heated stainless steel or copper plate.

-

Pressing the melt between two metal plates (twin-roller quenching for very rapid cooling).[1]

-

-

Annealing (Optional): To relieve internal stresses, the resulting glass can be annealed at a temperature just below its glass transition temperature (Tg) for several hours, followed by slow cooling to room temperature.

-

Sample Preparation: The obtained glass is typically a transparent, brittle solid. It can be crushed into a powder for further characterization or processed into desired shapes.

Characterization of this compound Glass Electrolytes

A suite of characterization techniques is employed to evaluate the structural, thermal, and electrochemical properties of the synthesized this compound glasses.

Structural Characterization

3.1.1. X-ray Diffraction (XRD)

XRD is primarily used to confirm the amorphous nature of the synthesized glass. A successful synthesis will result in a diffraction pattern with broad humps, characteristic of short-range order, and the absence of sharp Bragg peaks, which indicate long-range crystalline order.[6][7]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Finely grind the glass sample into a powder using a mortar and pestle.

-

Sample Mounting: Mount the powder on a low-background sample holder. Ensure the surface is flat and level with the holder's surface.[6]

-

Data Collection:

-

Use a diffractometer with a common X-ray source, such as Cu Kα radiation.

-

Scan a 2θ range typically from 10° to 80°.

-

Set appropriate step sizes and dwell times to obtain a good signal-to-noise ratio.

-

-

Data Analysis: Analyze the resulting diffractogram. The presence of broad, diffuse scattering and the absence of sharp peaks confirm the amorphous nature of the sample.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ¹¹B MAS (Magic Angle Spinning) NMR, is a powerful technique to probe the local structure of borate glasses. It allows for the quantification of the relative fractions of three-coordinated (BO₃) and four-coordinated (BO₄) boron atoms, providing insights into the network structure and its relationship with ionic conductivity.[2][8][9]

Experimental Protocol: ¹¹B MAS NMR

-

Sample Preparation: Pack the powdered glass sample into an NMR rotor (e.g., zirconia).

-

Data Acquisition:

-

Perform the experiment on a solid-state NMR spectrometer, typically at a high magnetic field.

-

Use a MAS probe and spin the sample at a high rotation speed (e.g., 10-20 kHz) to average out anisotropic interactions.

-

Acquire the ¹¹B NMR spectrum using a single-pulse experiment.

-

-

Data Analysis:

-

Deconvolute the spectrum to identify and quantify the signals corresponding to BO₃ and BO₄ units. BO₄ units typically resonate at a higher frequency (lower chemical shift) compared to BO₃ units.[8]

-

Electrochemical Characterization

3.2.1. Ionic Conductivity

Electrochemical Impedance Spectroscopy (EIS) is the standard technique for measuring the ionic conductivity of solid electrolytes. The measurement involves applying a small AC voltage over a range of frequencies and measuring the resulting current to determine the impedance of the material.[10][11]

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

-

Cell Assembly:

-

Prepare a pellet of the glass electrolyte of known thickness and area.

-

Sandwich the pellet between two ion-blocking electrodes (e.g., gold or stainless steel) or ion-conducting electrodes (e.g., lithium foil). For measuring bulk ionic conductivity, blocking electrodes are typically used.[12]

-

Ensure good contact between the electrodes and the electrolyte.

-

-

Measurement:

-

Place the cell in a temperature-controlled chamber.

-

Connect the cell to an impedance analyzer.

-

Apply a small AC voltage (e.g., 10-100 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

-

-

Data Analysis:

-

Plot the impedance data in a Nyquist plot (-Im(Z) vs. Re(Z)).

-

The bulk resistance (R_b) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis.

-

Calculate the ionic conductivity (σ) using the following formula: σ = L / (R_b * A) where L is the thickness of the pellet and A is the electrode area.

-

3.2.2. Electrochemical Stability Window (ESW)

The electrochemical stability window defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. A wide ESW is crucial for the use of high-voltage cathodes. Cyclic Voltammetry (CV) is a common technique to determine the ESW.[13]

Experimental Protocol: Cyclic Voltammetry (CV)

-

Cell Assembly:

-

Assemble a three-electrode cell with the this compound glass as the electrolyte.

-

Use lithium metal as the reference and counter electrodes, and an inert material like stainless steel or platinum as the working electrode.

-

-

Measurement:

-

Connect the cell to a potentiostat.

-

Sweep the potential of the working electrode from the open-circuit voltage to a high positive potential (for oxidation) and then to a low negative potential (for reduction) at a slow scan rate (e.g., 0.1-1 mV/s).

-

-

Data Analysis:

-

Plot the current response as a function of the applied potential.

-

The onset of a significant increase in current indicates the decomposition of the electrolyte. The potentials at which these currents appear define the limits of the electrochemical stability window.

-

Data Presentation: Performance of this compound Glass Electrolytes

The following tables summarize key performance data for various this compound glass compositions reported in the literature.

Table 1: Ionic Conductivity of Binary xLi₂O-(1-x)B₂O₃ Glass Systems

| Molar Fraction of Li₂O (x) | Composition (mol%) | Ionic Conductivity at 25°C (S/cm) | Activation Energy (eV) | Reference |

| 0.25 | 25Li₂O-75B₂O₃ | ~1 x 10⁻⁸ | ~0.8 | [14] |

| 0.33 | 33Li₂O-67B₂O₃ | ~1 x 10⁻⁷ | ~0.7 | [14] |

| 0.40 | 40Li₂O-60B₂O₃ | ~5 x 10⁻⁷ | ~0.65 | [14] |

| 0.50 | 50Li₂O-50B₂O₃ | ~2 x 10⁻⁶ | ~0.6 | [4] |

Table 2: Ionic Conductivity of Doped this compound Glass Systems

| Glass System | Dopant (mol%) | Ionic Conductivity at 25°C (S/cm) | Activation Energy (eV) | Reference |

| Li₂O-B₂O₃-SiO₂ | 12% SiO₂ in 50Li₂O-38B₂O₃ | 2 x 10⁻⁶ | - | [4] |

| Li₂O-B₂O₃-P₂O₅ | 27.5% P₂O₅ in 45Li₂O-27.5B₂O₃ | 1.6 x 10⁻⁷ | - | [15] |

| Li₂O-B₂O₃-Li₂SO₄ | 7.5% Li₂SO₄ in 40Li₂O-32.5B₂O₃-20SiO₂ | - (1.46 x 10⁻² at 250°C) | - | [15] |

| Li₂O-B₂O₃-V₂O₅ | 5% V₂O₅ in 45Li₂O-50B₂O₃ | > 10⁻⁶ | - | [14] |

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and workflows in the study of this compound glass electrolytes.

Caption: Mechanism of Li⁺ ion conduction in this compound glass.

Caption: Workflow for developing this compound glass electrolytes.

Conclusion

This compound glasses represent a promising avenue for the development of safe and efficient all-solid-state batteries. Their tunable ionic conductivity and wide electrochemical stability window make them attractive candidates for solid electrolytes. Understanding the relationship between composition, structure, and electrochemical performance is key to optimizing these materials. This guide provides a foundational understanding and practical protocols for researchers entering this exciting field. Further research into novel compositions, including the use of various dopants and mixed-former systems, will continue to advance the viability of this compound glass electrolytes in next-generation energy storage technologies.

References

- 1. helios.eie.gr [helios.eie.gr]

- 2. researchgate.net [researchgate.net]

- 3. msesupplies.com [msesupplies.com]

- 4. researchgate.net [researchgate.net]

- 5. synsint.com [synsint.com]

- 6. mcgill.ca [mcgill.ca]

- 7. icdd.com [icdd.com]

- 8. mdpi.com [mdpi.com]

- 9. NMR Spectroscopy in Glass Science: A Review of the Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Alkali Ionic Conductivity in Inorganic Glassy Electrolytes [scirp.org]

An In-depth Technical Guide to the Thermoluminescent Properties of Doped Lithium Borate

For Researchers, Scientists, and Drug Development Professionals

Lithium borate (B1201080) (Li₂B₄O₇), a nearly tissue-equivalent material with an effective atomic number (Zeff) of 7.4, has garnered significant attention in the field of thermoluminescent dosimetry (TLD). Its response to ionizing radiation closely mimics that of human tissue, making it an ideal candidate for applications in medical and personnel dosimetry. The introduction of specific dopants into the lithium borate matrix is a key strategy to enhance its thermoluminescent (TL) efficiency, modify its glow curve structure, and improve its dosimetric characteristics. This guide provides a comprehensive overview of the synthesis, experimental protocols, and thermoluminescent properties of various doped this compound phosphors, presenting quantitative data in a structured format for comparative analysis.

Core Concepts in Thermoluminescence of this compound

Thermoluminescence is the emission of light from an irradiated material upon heating. The process involves the trapping of charge carriers (electrons and holes) at defect sites within the crystal lattice upon exposure to ionizing radiation. Subsequent heating provides the thermal energy required to release these trapped charges, which then recombine with luminescent centers, resulting in the emission of light. The intensity of the emitted light is proportional to the absorbed radiation dose.

The primary objectives in the development of doped this compound for TLD are:

-

High Sensitivity: To detect low doses of radiation with a high signal-to-noise ratio.

-

Stable Glow Peaks: The main dosimetric peak should be well-defined and occur at a sufficiently high temperature (typically >180°C) to minimize thermal fading at room temperature.

-

Linear Dose Response: The TL output should be directly proportional to the absorbed dose over a wide range.

-

Low Fading: The stored TL signal should remain stable over time.

-

Tissue Equivalence: The material's response to different photon energies should be similar to that of human tissue.

Synthesis of Doped this compound Phosphors

Several methods are employed for the synthesis of doped this compound phosphors, each influencing the final material's structural and thermoluminescent properties.

dot

Caption: General experimental workflow for the synthesis of doped this compound phosphors.

1. Solid-State Sintering:

-

Objective: To produce polycrystalline doped this compound.

-

Methodology:

-

Stoichiometric amounts of lithium carbonate (Li₂CO₃) or lithium nitrate (B79036) (LiNO₃) and boric acid (H₃BO₃) are intimately mixed with the desired dopant salt (e.g., manganese chloride, copper sulfate) in an agate mortar.

-

The mixture is transferred to an alumina (B75360) crucible and heated in a furnace at temperatures ranging from 600°C to 900°C for several hours.[1]

-

The resulting sintered mass is then cooled to room temperature and ground into a fine powder.

-

Post-synthesis annealing is often performed to improve crystallinity and TL sensitivity.

-

2. Melt Quenching:

-

Objective: To produce amorphous (glassy) or polycrystalline doped this compound.

-

Methodology:

-

The precursor mixture, as described for solid-state sintering, is heated in a crucible to a temperature above its melting point (typically >950°C).

-

The molten mixture is then rapidly cooled (quenched) by pouring it onto a pre-heated metal plate or into a mold.[2]

-

The resulting glass can be used as is or subjected to controlled annealing to induce crystallization.

-

3. Solution Combustion Synthesis:

-

Objective: To produce nanocrystalline doped this compound with high homogeneity.

-

Methodology:

-

Lithium nitrate, boric acid, and the dopant salt are dissolved in deionized water along with a fuel such as urea (B33335) or glycine.

-

The solution is heated to evaporate the water, resulting in a viscous gel.

-

Upon further heating, the gel undergoes a self-sustaining combustion reaction, producing a voluminous, foamy powder.[1][3]

-

The combustion product is then typically calcined at a higher temperature to improve its crystalline structure.

-

Thermoluminescent Properties of Doped this compound

The choice of dopant significantly influences the TL properties of this compound. The following sections summarize the characteristics of commonly used dopants.

Manganese was one of the first dopants investigated for this compound.[1]

| Property | Value | Reference |

| Glow Peak Temperature(s) | ~100°C (low temp.), ~260°C (dosimetric) | [1][3] |

| Emission Wavelength | ~600 nm (red) | [1] |

| Dose Response | Linear up to ~500 Gy, then supralinear | [1] |

| Fading | The low-temperature peak fades rapidly. | [1] |

Kinetic Parameters for Mn-doped Li₂B₄O₇: The high-temperature glow peak can be deconvoluted into multiple peaks centered around 220°C, 268°C, and 292°C.[1]

Copper doping significantly enhances the TL sensitivity of this compound and shifts the emission to the near-ultraviolet, which is more compatible with standard photomultiplier tubes.[1][4]

| Property | Value | Reference |

| Glow Peak Temperature(s) | ~120°C (shoulder), ~205°C (dosimetric) | [4] |

| Emission Wavelength | ~368 nm (UV) | [4] |

| Sensitivity | ~20 times higher than Mn-doped Li₂B₄O₇ | [4] |

| Dose Response | Linear up to ~10⁵ R (~1 kGy) | [4] |

| Fading | < 9% in 60 days (in dark) | [4] |

| Light Induced Fading | 10% after 3 hours at 1000 lux | [4] |

Co-doping with silver can further modify the glow curve structure and kinetic parameters.

| Property | Value | Reference |

| Glow Peak Temperature(s) | ~90°C, ~150°C, ~210°C, ~240°C (at 2°C/s) | [5][6] |

| Activation Energy (E) | Peak I: 0.78-0.80 eV, Peak II: 1.4 eV, Peak III: 1.6 eV, Peak IV: 1.3 eV | [5][6] |

| Dose Response | Linear from 100 mGy to 100 Gy | [5] |

Kinetic Analysis of Li₂B₄O₇:Cu,Ag: The glow curve of Li₂B₄O₇:Cu,Ag is complex, with some peaks attributed to discrete trapping levels and others to a continuous distribution of trap energies.[5]

Magnesium has been investigated as a dopant in various this compound compounds.

| Property | Value | Reference |

| Host Material | Lithium Aluminium Borate | [7] |

| Glow Peak Temperature(s) | Main peak at 86°C (shifts to 110°C with increasing dose) | [7] |

| Activation Energy (E) | ~0.67 ± 0.03 eV | [7] |

| Kinetic Order | 1.32 | [7] |

| Property | Value | Reference |

| Host Material | Lithium Magnesium Borate (co-doped with Ag) | [8][9] |

| Glow Peak Temperature(s) | Single broad peak between 160°C and 190°C | [8][9] |

| Fading | Minimal | [8][9] |

Rare earth elements are also effective activators in this compound hosts.

| Property | Value | Reference |

| Host Material | Lithium Strontium Borate (LSB) | [10][11] |

| Dopant | Cerium (Ce) | [10][11] |

| Glow Peak Temperature(s) | ~85°C, ~130°C, ~265°C (dosimetric) | [10] |

| Dose Response | Linear up to 500 Gy | [10] |

| Fading | < 5% in 1 month | [10] |

| Property | Value | Reference |

| Host Material | Zinc this compound (ZLB) | [12] |

| Dopant | Terbium (Tb) | [12] |

| Glow Peak Temperature(s) | Single peak around 200°C | [12] |

| Dose Response | Linear from 0.5 Gy to 100 Gy | [12] |

Experimental Protocols for Thermoluminescence Measurement

The following diagram illustrates a typical workflow for TL measurement.

dot

Caption: Workflow for thermoluminescence measurement and analysis.

1. Pre-irradiation Annealing:

-

Objective: To empty any residual signal from previous irradiations and environmental exposure, and to stabilize the defect structure.

-

Typical Protocol: Heating the phosphor at a specific temperature (e.g., 300°C) for a defined period (e.g., 10-30 minutes), followed by controlled cooling.[13]

2. Irradiation:

-

Objective: To expose the phosphor to a known dose of ionizing radiation.

-

Sources: Calibrated radiation sources such as Cobalt-60 (for gamma rays), Strontium-90/Yttrium-90 (for beta particles), or X-ray tubes are commonly used.

3. Post-irradiation Annealing (Optional):

-

Objective: To empty low-temperature, unstable traps, thereby reducing fading.

-

Typical Protocol: A low-temperature anneal (e.g., 100°C for 10-20 minutes) is sometimes performed before readout.

4. TL Readout:

-

Objective: To measure the light emitted from the irradiated phosphor as a function of temperature.

-

Instrumentation: A TL reader, which consists of a heating system, a light detection system (typically a photomultiplier tube, PMT), and a data acquisition system.

-

Heating Rate: A linear heating rate (e.g., 1°C/s, 2°C/s, 5°C/s) is applied to the sample. The choice of heating rate can affect the glow peak temperature and shape.[7][10]

5. Glow Curve Analysis:

-

Objective: To extract information about the trap parameters (activation energy, frequency factor, and kinetic order) from the glow curve.

-

Methods:

-

Peak Shape Method (Chen's Method): Uses the temperatures at the peak maximum and half-maximum to estimate kinetic parameters.

-

Initial Rise (IR) Method: Analyzes the low-temperature side of a glow peak.

-

Variable Heating Rate (VHR) Method: Measures glow curves at different heating rates.

-

Computerized Glow Curve Deconvolution (CGCD): Fits the experimental glow curve to a sum of theoretical glow peaks.[5]

-

Conclusion

Doped this compound remains a highly versatile and valuable material in thermoluminescence dosimetry. The ability to tailor its properties through the selection of dopants and synthesis methods allows for the development of dosimeters optimized for specific applications, from medical radiotherapy to environmental monitoring. Copper-doped lithium tetraborate, in particular, exhibits a favorable combination of high sensitivity, a stable dosimetric peak, and good tissue equivalence. Co-doping with elements like silver and phosphorus can further enhance its performance. The ongoing research into novel host materials like mixed borates and advanced synthesis techniques such as solution combustion continues to expand the potential of this compound-based thermoluminescent dosimeters. This guide provides a foundational understanding of the key principles, experimental methodologies, and quantitative characteristics of these important materials, serving as a valuable resource for researchers and professionals in the field.

References

- 1. ijert.org [ijert.org]

- 2. Thermoluminescence properties of the Cu-doped lithium potassium borate glass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jdc.jefferson.edu [jdc.jefferson.edu]

- 4. A new phosphor Li2B4O7: Cu for TLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documenta.ciemat.es [documenta.ciemat.es]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Mg on the Structural, Optical and Thermoluminescence Properties of Li3Al3(BO3)4: Shift in Main Glow Peak - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Ag On the Structural and Thermoluminescence Properties of Lithium Magnesium Borate | Journal of Social Sciences and Humanities Research Fundamentals [inlibrary.uz]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Nonlinear Optical Characteristics of Lithium Borate Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nonlinear optical (NLO) characteristics of lithium borate (B1201080) crystals, a critical class of materials for frequency conversion in laser applications. This document details their key optical properties, outlines experimental protocols for their characterization, and offers guidance on crystal selection for various applications.

Introduction to Lithium Borate Crystals

This compound crystals, including Lithium Triborate (LBO), Cesium this compound (CLBO), and Lithium Tetraborate (LTB), are widely utilized in nonlinear optics due to their exceptional properties. These include a wide transparency range, high laser-induced damage threshold (LIDT), and excellent chemical and mechanical stability.[1][2] These characteristics make them ideal for a variety of applications, such as second harmonic generation (SHG), third harmonic generation (THG), and optical parametric oscillation (OPO), which are essential for generating specific laser wavelengths required in advanced research, including drug development and high-resolution imaging.[1][3]

Quantitative Nonlinear Optical Properties

The selection of a suitable nonlinear crystal is paramount for the success of any frequency conversion application. This section provides a comparative summary of the key quantitative NLO properties of LBO, CLBO, and Lithium Tetraborate.

Table 1: Nonlinear Optical Coefficients and Phase-Matching Properties

| Property | Lithium Triborate (LBO) | Cesium this compound (CLBO) | Lithium Tetraborate (LTB/LB4) |

| Nonlinear Optical Coefficients (pm/V) | d31 = 1.05 ± 0.09d32 = -0.98 ± 0.09d33 = 0.05 ± 0.006 | deff ≈ 2 x deff of KDP | d31 = 0.12d33 = 0.47 |

| Effective Nonlinear Coefficient (deff) | Dependent on phase-matching geometry | ~1.0 pm/V for SHG of 1064 nm | Dependent on phase-matching geometry |

| Phase-Matching Range (SHG) | 551 - 2600 nm (Type I)790 - 2150 nm (Type II) | Suitable for 4th and 5th harmonic generation of Nd:YAG lasers | UV range, shortest SHG at 243.8 nm |

| Walk-off Angle (degrees) | Small | Small | - |

| Angular Acceptance (mrad·cm) | Wide | Wide | - |

| Temperature Acceptance (°C·cm) | 4.7 (Type I, 1064 SHG)7.5 (Type II, 1064 SHG) | 9.4 | - |

Table 2: Optical and Physical Properties

| Property | Lithium Triborate (LBO) | Cesium this compound (CLBO) | Lithium Tetraborate (LTB/LB4) |

| Transparency Range | 160 - 2600 nm | 180 - 2750 nm | 160 - 3500 nm |

| Laser-Induced Damage Threshold (GW/cm2) | 45 (1064 nm, 10 ns)26 (532 nm, 10 ns)21.9 (355 nm, 10 ns) | 26 (1064 nm, 1 ns) | High (up to 40 for 10 ns pulses) |

| Crystal Structure | Orthorhombic | Tetragonal | Tetragonal |

| Hygroscopic Nature | Non-hygroscopic | Highly hygroscopic | Non-hygroscopic |

| Mohs Hardness | 6 | 5.5 | ~5 |

Experimental Protocols for Characterization

Accurate characterization of the nonlinear optical properties of this compound crystals is crucial for their effective application. This section details the methodologies for key experiments.

Z-Scan Technique for Nonlinear Refractive Index and Absorption Coefficient Measurement

The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

Methodology:

-

Experimental Setup: A high-intensity laser beam with a Gaussian profile is focused by a lens. The sample is mounted on a translation stage that moves it along the beam propagation axis (z-axis) through the focal point. The transmitted beam is split into two paths. In one path ("open aperture"), the entire beam is collected by a detector. In the other path ("closed aperture"), the beam passes through a finite aperture before reaching a second detector.

-

Data Acquisition:

-

The sample is translated along the z-axis, and the transmitted power is recorded at each position for both the open and closed aperture configurations.

-

The normalized transmittance is calculated by dividing the transmittance at each z-position by the transmittance far from the focus.

-

-

Data Analysis:

-

Open Aperture: The open aperture Z-scan is sensitive to nonlinear absorption. The normalized transmittance curve is fitted to the following equation to determine the nonlinear absorption coefficient, β:

where q₀(z,t) = β * I₀(t) * L_eff / (1 + z²/z₀²), I₀(t) is the on-axis irradiance at the focus, L_eff = (1 - exp(-αL)) / α is the effective sample length, L is the sample thickness, α is the linear absorption coefficient, and z₀ is the Rayleigh diffraction length.

-

Closed Aperture: The closed aperture Z-scan is sensitive to both nonlinear refraction and absorption. The normalized transmittance is given by:

where ΔΦ₀ = k * n₂ * I₀ * L_eff is the on-axis phase shift. The nonlinear refractive index, n₂, can be extracted by fitting the experimental data to this equation after dividing the closed-aperture data by the open-aperture data to remove the influence of nonlinear absorption.

-

Maker Fringe Technique for Determining Nonlinear Optical Coefficients

The Maker fringe technique is a classic method for determining the second-order nonlinear optical coefficients (dij) of a crystal.

Methodology:

-

Experimental Setup: A fundamental laser beam is directed onto a plane-parallel crystal sample mounted on a rotation stage. The second harmonic signal generated by the crystal is detected by a photomultiplier tube after passing through a set of filters to block the fundamental wavelength.

-

Data Acquisition: The intensity of the second harmonic signal is measured as a function of the angle of incidence, which is varied by rotating the crystal.

-

Data Analysis: The resulting oscillatory pattern, known as Maker fringes, is a consequence of the phase mismatch between the fundamental and second harmonic waves. The envelope of the fringes is related to the effective nonlinear coefficient, deff, while the periodicity of the fringes is determined by the coherence length. By fitting the experimental fringe pattern to the theoretical expression for second harmonic intensity, the values of the dij coefficients can be determined. The theoretical second harmonic power, P₂ω, is given by:

where L is the crystal length and Δk is the phase mismatch, which depends on the angle of incidence and the refractive indices at the fundamental and second harmonic frequencies.

Laser-Induced Damage Threshold (LIDT) Testing

LIDT testing determines the maximum laser fluence a crystal can withstand without damage. The procedure is standardized by ISO 21254.[1][2][4]

Methodology:

-

Test Procedures:

-

1-on-1 Test: Each test site on the crystal is irradiated with a single laser pulse of a specific fluence.[3][5] This is repeated for multiple sites at different fluence levels. The damage probability is then plotted against the fluence, and the LIDT is determined by extrapolating to zero damage probability.[4]

-

S-on-1 Test: Each test site is subjected to a specified number (S) of laser pulses at a constant fluence.[3][5] This procedure is repeated for different fluence levels to determine the damage threshold for multiple pulses, which can reveal fatigue effects.[1]

-

-

Damage Detection: Damage is typically identified by observing any permanent change in the crystal's surface using methods such as Nomarski microscopy or by detecting an increase in scattered light.[4]

-

Data Analysis: The damage threshold is statistically determined from the damage probability data. For the 1-on-1 test, the LIDT is the highest fluence at which the extrapolated probability of damage is zero. For the S-on-1 test, the characteristic damage curve is plotted, showing the fluence at which damage occurs for a given number of pulses.

Visualization of Key Processes

Harmonic Generation Workflow

The following diagram illustrates the fundamental process of second and third harmonic generation using a nonlinear crystal.

Crystal Selection Logic

The choice of a this compound crystal depends on the specific requirements of the application. The following diagram provides a simplified decision-making workflow.

Conclusion

This compound crystals are indispensable materials in the field of nonlinear optics, enabling a wide range of frequency conversion applications critical for scientific and industrial advancement. A thorough understanding of their nonlinear optical characteristics and the experimental methods for their characterization is essential for researchers and engineers. This guide provides a foundational understanding of these aspects, serving as a valuable resource for the selection and utilization of this compound crystals in demanding laser applications.

References

Sol-Gel Synthesis of Lithium Borate Nanoparticles: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the sol-gel synthesis of lithium borate (B1201080) nanoparticles, a class of materials with significant potential in biomedical applications, particularly in drug delivery and Boron Neutron Capture Therapy (BNCT). The sol-gel method offers distinct advantages, including high product purity, atomic-level homogeneity, and precise control over particle size and morphology at lower processing temperatures.[1][2][3] This document details experimental protocols, summarizes key synthesis parameters, and presents quantitative data from relevant studies. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile synthesis technique for creating advanced nanomaterials.

The Sol-Gel Process: A Foundational Overview

The sol-gel process is a wet-chemical technique for fabricating solid materials from a chemical solution.[3] The process involves the evolution of a system of discrete particles (a "sol") into a continuous three-dimensional network (a "gel").[2] The key advantage of this method is its ability to produce pure and homogenous materials at mild temperatures.[1]

The fundamental stages of the sol-gel process are:

-

Hydrolysis and Condensation: Metal-organic precursors, typically metal alkoxides or inorganic salts, are dissolved in a solvent (often an alcohol or water) and undergo hydrolysis to form reactive hydroxyl groups.[2] These hydroxyl groups then react with each other in a condensation reaction to form metal-oxygen-metal bonds, initiating the formation of a 3D network.[2][4] The rates of these reactions are highly dependent on factors like pH and catalyst presence.[4]

-

Gelation: As condensation continues, the colloidal particles link together to form a continuous solid network that encapsulates the remaining liquid phase.[2] This transition from a liquid sol to a solid gel is the defining step of the process.

-

Aging: The gel is maintained in its solvent for a period, allowing for further polycondensation, which strengthens the gel network.

-

Drying: The liquid phase is removed from the gel network. This step must be carefully controlled to prevent the collapse of the delicate solid structure.

-

Calcination (Thermal Treatment): The dried gel is heated at high temperatures to remove any remaining organic residues, promote crystallization, and form the final dense ceramic or glass material.[3] The annealing temperature is a critical parameter that influences the final crystallite size and phase purity of the nanoparticles.[5][6]

Caption: Figure 1: General Workflow of the Sol-Gel Process.

Experimental Protocols for Lithium Borate Nanoparticle Synthesis

Detailed protocols for synthesizing pure this compound nanoparticles via sol-gel are not extensively consolidated in a single source. However, by combining methodologies from related lithium borophosphate and aqueous salt-based syntheses, a robust protocol can be established.

Protocol: Aqueous Salt-Chelate Route (Pechini-type Method)

This method utilizes water-soluble metal salts and a chelating agent, such as citric acid, to form a stable polymer gel, ensuring an even distribution of cations. This approach is adapted from similar sol-gel syntheses of other lithium-containing nanomaterials.[1][7]

Materials:

-

Lithium Source: Lithium Carbonate (Li₂CO₃) or Lithium Nitrate (LiNO₃).[7][8]

-

Boron Source: Boric Acid (H₃BO₃).[7]

-

Chelating Agent: Citric Acid (C₆H₈O₇).[1]

-

Solvent: Deionized water.

-

pH Adjuster (optional): Ammonia solution.[1]

-

Capping Agent (optional): Polyvinylpyrrolidone (PVP) to control particle size.[7]

Methodology:

-

Precursor Dissolution: Dissolve stoichiometric amounts of the lithium salt and boric acid in deionized water with continuous stirring.

-

Chelation: Add citric acid to the solution. A molar ratio of total metal ions to citric acid of 1:1 to 1:1.5 is common.[1] Stir until a clear, homogeneous solution (the "sol") is formed.

-

Gel Formation: Gently heat the solution to 70-85°C while stirring.[5][6] This evaporates the water, increasing the concentration and promoting polymerization, which results in the formation of a viscous, transparent gel.

-

Drying: Dry the gel in an oven at approximately 120°C for 12-24 hours to remove residual water and form a solid precursor powder (xerogel).[9]

-

Pre-Calcination (Debinding): Heat the dried powder in the air at a lower temperature (e.g., 400-500°C) to decompose the organic components (citric acid, PVP) slowly.[1]

-

Final Calcination: Calcine the resulting powder in a furnace at a higher temperature, typically between 500°C and 850°C, for several hours.[7] The precise temperature determines the final crystallinity and particle size. The solid cake obtained is then ground to yield the final nanoparticle powder.[7]

Caption: Figure 2: Experimental Workflow for Aqueous-Chelate Synthesis.

Quantitative Data Summary

The properties of sol-gel derived nanoparticles are highly dependent on synthesis conditions. The following tables summarize quantitative data from studies on this compound and related materials to illustrate these relationships.

Table 1: Effect of Calcination Temperature on Nanoparticle Properties

| Material System | Calcination Temp. (°C) | Resulting Phase | Average Grain/Particle Size (nm) | Optical Bandgap (eV) | Reference |

|---|---|---|---|---|---|

| Ag-doped Li₂B₄O₇ | 450 - 750 | Crystalline Li₂B₄O₇ | Not specified, but formation confirmed | 5.0 - 5.3 | [7] |

| Li-Ferrite | As-prepared | - | 12 | - | [6] |

| Li-Ferrite | 400 (673 K) | - | 25 | - | [6] |

| Li-Ferrite | 600 (873 K) | - | 34 | - | [6] |

| Li-Ferrite | 800 (1073 K) | - | 45 | - | [6] |

| LiNbO₃ | 400 | Amorphous/Crystalline | 64.3 | - | [10] |

| LiNbO₃ | 700 | Crystalline | 167.5 | - | [10] |

| Li-doped ZnO | 300 | Wurtzite ZnO | 16.1 | 3.25 | [11] |

| Li-doped ZnO | 600 | Wurtzite ZnO | 24.8 | 3.30 |[11] |

Note: The increase in grain or crystallite size with higher annealing temperatures is a well-documented phenomenon.[5][6][10]

Table 2: Effect of Capping Agent (PVP) on Particle Size of Ag-doped Lithium Tetraborate

| PVP Amount (mole per g LTB-Ag) | Calcination Temperature (°C) | Average Particle Size (nm) from TEM | Reference |

|---|---|---|---|

| 0.009 | 750 | ~50-100 | [7] |

| 0.018 | 750 | ~30-50 | [7] |

| 0.027 | 750 | ~20-40 |[7] |

Note: The use of a capping agent like PVP helps control particle growth and reduce agglomeration, leading to smaller average particle sizes.[7]

Applications in Drug Development

The unique properties of nanoparticles make them powerful tools for drug delivery.[12] this compound nanoparticles are particularly interesting due to the presence of boron, which is the key element in Boron Neutron Capture Therapy (BNCT).

Boron Neutron Capture Therapy (BNCT)

BNCT is a targeted radiation therapy for cancer. The treatment involves two steps:

-

Boron Delivery: A patient is administered a non-toxic drug containing the stable boron-10 (B1234237) (¹⁰B) isotope. This drug is designed to accumulate preferentially in tumor cells.[13]

-

Neutron Irradiation: The tumor is then irradiated with a beam of low-energy neutrons. These neutrons are captured by the ¹⁰B atoms, triggering a nuclear fission reaction that releases high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei.

These high-energy particles have a very short path length (approximately the diameter of one cell), meaning they deposit their destructive energy only within the cancer cells containing the ¹⁰B, sparing the surrounding healthy tissue.[13] Boron-containing nanoparticles, such as this compound, can serve as advanced delivery vehicles to carry a high payload of ¹⁰B atoms into tumors, enhancing the efficacy of the therapy.[13]

Caption: Figure 3: Mechanism of Boron Neutron Capture Therapy (BNCT).

Nanoparticles as Drug Carriers

Beyond BNCT, this compound nanoparticles can be explored as general drug delivery platforms. Nanoparticles can improve the delivery of therapeutic agents in several ways:

-

Enhanced Stability: They can encapsulate drugs, protecting them from degradation in the body.[14]

-

Improved Solubility: They can carry drugs that are poorly soluble in blood.[12]

-

Targeted Delivery: The surface of nanoparticles can be modified with ligands (e.g., antibodies, peptides) that bind to specific receptors on diseased cells, increasing drug concentration at the target site and reducing systemic side effects.[12][14]

-

Controlled Release: The nanoparticle matrix can be designed to release the encapsulated drug in a sustained manner over time, improving therapeutic outcomes.[15]

References

- 1. Review on the Polymeric and Chelate Gel Precursor for Li-Ion Battery Cathode Material Synthesis [mdpi.com]

- 2. azonano.com [azonano.com]

- 3. [PDF] Nanomaterial by Sol-Gel Method: Synthesis and Application | Semantic Scholar [semanticscholar.org]

- 4. Preparation of Hybrid Sol-Gel Materials Based on Living Cells of Microorganisms and Their Application in Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Annealing Temperature on Prepared Nanoparticles Li-Ferrite Using Positron Annihilation Lifetime Technique [scirp.org]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. mdpi.com [mdpi.com]

- 10. ajbasweb.com [ajbasweb.com]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. Nanostructured boron agents for boron neutron capture therapy: a review of recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. excli.de [excli.de]

- 15. Nanoparticulated polymeric composites enfolding lithium carbonate as brain drug in persuading depression: an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Li2O-B2O3 Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lithium oxide-boron trioxide (Li₂O-B₂O₃) system, a cornerstone in the development of various advanced materials, including specialized glasses and crystalline compounds with applications ranging from solid-state electrolytes to nonlinear optics. This document details the critical phase relationships, summarizes key quantitative data, and outlines the experimental methodologies used to establish the renowned Li₂O-B₂O₃ phase diagram.

Introduction to the Li₂O-B₂O₃ System

The Li₂O-B₂O₃ system is of significant scientific and technological interest due to the unique structural chemistry of borate (B1201080) networks. Boron trioxide (B₂O₃) is a glass-former, creating a disordered network of corner-sharing BO₃ triangles. The addition of lithium oxide (Li₂O) as a network modifier fundamentally alters this structure. The lithium ions cause the conversion of some trigonal BO₃ units into tetrahedral BO₄ units, leading to a more three-dimensionally connected and rigid network up to certain Li₂O concentrations. This structural evolution gives rise to a complex phase diagram with multiple crystalline compounds and invariant points, each conferring distinct physical and chemical properties to the resulting materials. Understanding this phase diagram is crucial for controlling the synthesis of lithium borate glasses and crystals with desired properties for various applications, including as potential matrices for drug delivery systems.

The Li₂O-B₂O₃ Phase Diagram

The phase equilibria in the Li₂O-B₂O₃ system have been extensively studied, with the foundational work being conducted by Sastry and Hummel. The phase diagram is characterized by the formation of several intermediate crystalline compounds, some of which melt congruently, while others melt incongruently.

Invariant Points in the Li₂O-B₂O₃ System

The key invariant points, including eutectic, peritectic, and congruent melting points, are summarized in the table below. These points represent the temperatures and compositions at which different phases are in equilibrium and are critical for designing heat treatment and crystallization processes.

| Reaction Type | Mol% Li₂O | Mol% B₂O₃ | Temperature (°C) | Phases in Equilibrium | Compound |

| Congruent Melting | 50.0 | 50.0 | 849 ± 2 | L ↔ Li₂O·B₂O₃ | Lithium Metaborate (LiBO₂) |

| Congruent Melting | 33.3 | 66.7 | 917 ± 2 | L ↔ Li₂O·2B₂O₃ | Lithium Tetraborate (Li₂B₄O₇) |

| Incongruent Melting | ~40.0 | ~60.0 | 700 ± 6 | L + 2Li₂O·B₂O₃ ↔ 3Li₂O·2B₂O₃ | - |

| Incongruent Melting | ~50.0 | ~50.0 | 715 ± 15 | L + 3Li₂O·B₂O₃ ↔ Li₂O·B₂O₃ | - |

| Incongruent Melting | 28.6 | 71.4 | 856 ± 2 | L + Li₂O·2B₂O₃ ↔ 2Li₂O·5B₂O₃ | - |

| Incongruent Melting | 25.0 | 75.0 | 834 ± 4 | L + 2Li₂O·5B₂O₃ ↔ Li₂O·3B₂O₃ | Lithium Triborate (LiB₃O₅) |

| Incongruent Melting | 20.0 | 80.0 | 635 ± 10 | L + Li₂O·3B₂O₃ ↔ Li₂O·4B₂O₃ | - |

| Eutectic | 31.8 | 68.2 | 832 | L ↔ Li₂O·2B₂O₃ + 2Li₂O·5B₂O₃ | - |

| Eutectic | 47.0 (wt%) | 53.0 (wt%) | 650 | L ↔ Li₂O·B₂O₃ + 3Li₂O·2B₂O₃ | - |

Note: The data presented is a consolidation from multiple sources, with the work of Sastry and Hummel being a primary reference. Slight variations in reported values may exist in the literature.

Experimental Protocols for Phase Diagram Determination

The determination of the Li₂O-B₂O₃ phase diagram relies on a combination of experimental techniques designed to identify the phase transformations that occur as a function of temperature and composition.

Sample Preparation: Solid-State Reaction and Melt-Quenching

Objective: To synthesize homogeneous glass or polycrystalline samples of varying Li₂O-B₂O₃ compositions.

Methodology:

-

Starting Materials: High-purity lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃) are used as precursors for Li₂O and B₂O₃, respectively.

-

Mixing: The precursor powders are weighed in the desired molar ratios and intimately mixed, typically in an agate mortar and pestle, to ensure homogeneity.

-

Calcination: The mixture is placed in a platinum crucible and heated in a furnace to a temperature sufficient to decompose the carbonate and acid, typically around 700-800°C. This step removes CO₂ and H₂O.

-

Melting: The temperature is then raised to melt the mixture completely, usually between 950°C and 1050°C, depending on the composition. The melt is held at this temperature for a period to ensure homogenization.

-

Quenching (for glass formation): The crucible containing the melt is rapidly cooled to room temperature, often by pouring the melt onto a pre-heated steel or graphite (B72142) plate. This rapid cooling prevents crystallization and results in a vitreous sample.

-

Annealing (for crystalline phases): To obtain crystalline samples for phase identification, the quenched glass is annealed at a temperature below its solidus temperature for an extended period (several hours to days) to allow for nucleation and growth of the equilibrium crystalline phases.

Quenching Method for Liquidus Temperature Determination

Objective: To determine the temperature at which the last solid phase melts upon heating (the liquidus temperature) for a given composition.

Methodology:

-

Sample Encapsulation: Small fragments of the prepared sample are sealed in platinum foil envelopes to prevent compositional changes due to volatilization at high temperatures.

-

Equilibration: The encapsulated samples are heated in a furnace to a specific temperature and held for a sufficient time to reach thermodynamic equilibrium.

-

Quenching: The samples are then rapidly quenched in a suitable medium, such as mercury or water, to "freeze" the high-temperature phase assemblage.

-

Phase Identification: The quenched sample is analyzed using techniques like X-ray diffraction (XRD) and optical microscopy to identify the phases present.

-

Iteration: This process is repeated at different temperatures for the same composition. The liquidus temperature is bracketed as the temperature between the lowest temperature at which only glass (representing the liquid phase) is observed and the highest temperature at which crystals are still present.

Differential Thermal Analysis (DTA)

Objective: To identify the temperatures of phase transitions such as glass transition, crystallization, and melting.

Methodology:

-

Sample Preparation: A small amount of the powdered sample (typically 10-20 mg) is placed in a sample pan, usually made of platinum or alumina (B75360). An inert reference material, such as calcined alumina (Al₂O₃), is placed in an identical pan.

-

Heating Program: The sample and reference are heated in a DTA apparatus at a constant rate, for example, 10°C/min, in a controlled atmosphere (e.g., air or an inert gas).

-

Data Acquisition: The temperature difference between the sample and the reference is recorded as a function of the sample temperature.

-

Analysis: Endothermic peaks in the DTA curve correspond to melting events, while exothermic peaks indicate crystallization. The onset of these peaks provides the transition temperatures. The glass transition temperature (Tg) is observed as a shift in the baseline.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in a sample.

Methodology:

-

Sample Preparation: The annealed or quenched sample is ground into a fine powder to ensure random orientation of the crystallites.

-

Data Collection: The powder is mounted on a sample holder and placed in an X-ray diffractometer. The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation), and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phases present. The positions and relative intensities of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., the ICDD Powder Diffraction File) to identify the compounds.

Visualizing the Li₂O-B₂O₃ System Relationships

The following diagrams illustrate the logical flow of synthesis and the relationships between the key components and compounds in the Li₂O-B₂O₃ system.

Caption: Experimental workflow for synthesis and characterization of Li₂O-B₂O₃ materials.

Caption: Logical relationships of key compounds and invariant points in the Li₂O-B₂O₃ system.

An In-depth Technical Guide to the Ionic Conductivity of Lithium Borate Glasses

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lithium borate (B1201080) glasses represent a significant class of solid-state electrolytes, offering a unique combination of good ionic conductivity, high electrochemical stability, and ease of preparation. Their amorphous nature provides an isotropic pathway for lithium-ion conduction, making them promising candidates for applications in all-solid-state batteries and other electrochemical devices. This technical guide provides a comprehensive exploration of the synthesis, characterization, and fundamental principles governing the ionic conductivity of these materials. We delve into the intricate relationship between the glass structure and ion transport, detailing the experimental protocols for their preparation and analysis. Quantitative data are systematically presented, and key concepts are visualized to offer a clear and thorough understanding for professionals in materials science and related fields.

Introduction to Lithium Borate Glasses

Inorganic glasses containing alkali ions, particularly lithium ions, have been studied for decades as potential solid electrolytes.[1] Unlike their crystalline counterparts, glasses lack long-range atomic order, which eliminates grain boundaries that can impede ion transport.[2] this compound (Li₂O-B₂O₃) glasses are formed with B₂O₃ as the network former and Li₂O as a network modifier. The addition of lithium oxide to the boric oxide network fundamentally alters its structure, creating pathways for lithium-ion mobility and thus, ionic conductivity.[3] Understanding and optimizing this conductivity is crucial for the development of next-generation energy storage systems, including those that could power advanced medical and drug delivery devices.

The core of the conductive mechanism lies in the structural evolution of the borate network. Pure vitreous B₂O₃ consists primarily of three-coordinated boron atoms (BO₃) linked in boroxol rings. When Li₂O is introduced, the additional oxygen atoms cause a conversion of some trigonal BO₃ units into tetrahedral BO₄⁻ units.[4] These negatively charged BO₄⁻ sites are balanced by nearby Li⁺ ions. As the Li₂O content increases further (typically above 30 mol%), non-bridging oxygens (NBOs) begin to form, creating additional sites for Li⁺ ions.[4] The mobility of these lithium ions through the glassy network under an electric field gives rise to the material's ionic conductivity.

Synthesis and Characterization Workflow

The preparation and analysis of this compound glasses follow a systematic workflow, from precursor materials to final property evaluation. The most common synthesis route is the melt-quenching technique, valued for its simplicity and effectiveness in producing homogenous amorphous samples.

Caption: Experimental workflow for synthesis and characterization of this compound glasses.

Structural Evolution and Conduction Mechanism

The ionic conductivity in xLi₂O-(1-x)B₂O₃ glasses is intrinsically linked to the structural modifications induced by the Li₂O content. As the concentration of the lithium modifier increases, the borate network adapts, creating a more favorable environment for Li⁺ ion transport.

-

Low Li₂O Content (x < 0.3): The primary structural change is the conversion of planar BO₃ units into tetrahedral BO₄⁻ units. The Li⁺ ions are relatively tightly bound to these negatively charged tetrahedral sites to maintain charge neutrality.

-